molecular formula C15H12O2 B12983336 methyl 9H-fluorene-2-carboxylate CAS No. 2523-36-6

methyl 9H-fluorene-2-carboxylate

Cat. No.: B12983336
CAS No.: 2523-36-6
M. Wt: 224.25 g/mol
InChI Key: YHKZUUPABUYGSA-UHFFFAOYSA-N
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Description

Methyl 9H-fluorene-2-carboxylate is an organic compound with the molecular formula C15H12O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9H-fluorene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9H-fluorene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ester:

9H-fluorene-2-carboxylic acid+methanolH2SO4methyl 9H-fluorene-2-carboxylate+H2O\text{9H-fluorene-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 9H-fluorene-2-carboxylic acid+methanolH2​SO4​​methyl 9H-fluorene-2-carboxylate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9H-fluorene-2-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 9H-fluorene-2-methanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring of the fluorene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 9H-fluorene-2-carboxylic acid.

    Reduction: 9H-fluorene-2-methanol.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

Methyl 9H-fluorene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems, particularly in understanding their toxicological effects.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways influenced by fluorene derivatives.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which methyl 9H-fluorene-2-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to changes in gene expression or enzyme activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially causing mutations or other genetic alterations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 9H-fluorene-9-carboxylate: Another ester derivative of fluorene, differing in the position of the carboxylate group.

    9H-fluorene-2-carboxylic acid: The parent acid of methyl 9H-fluorene-2-carboxylate.

    9H-fluorene-2-methanol: The reduced form of the ester.

Uniqueness

This compound is unique due to its specific ester functional group and the position of the carboxylate on the fluorene ring

Properties

CAS No.

2523-36-6

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 9H-fluorene-2-carboxylate

InChI

InChI=1S/C15H12O2/c1-17-15(16)11-6-7-14-12(9-11)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3

InChI Key

YHKZUUPABUYGSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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